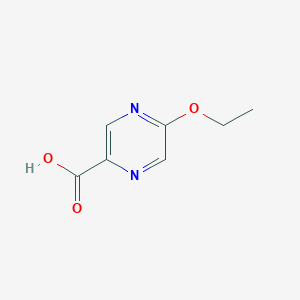

5-Ethoxypyrazine-2-carboxylic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-ethoxypyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-6-4-8-5(3-9-6)7(10)11/h3-4H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMBFTKKBNTWEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50726829 | |

| Record name | 5-Ethoxypyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220330-11-9 | |

| Record name | 5-Ethoxypyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of 5-Ethoxypyrazine-2-carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethoxypyrazine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrazine core, substituted with both an electron-donating ethoxy group and an electron-withdrawing carboxylic acid, presents a unique scaffold for the development of novel therapeutic agents. Pyrazine derivatives have demonstrated a wide range of biological activities, and the specific functionalization of the pyrazine ring allows for the fine-tuning of their pharmacokinetic and pharmacodynamic properties.

This in-depth technical guide provides a comprehensive overview of a viable synthetic pathway for this compound. The synthesis is strategically divided into two key stages: the preparation of the crucial intermediate, 5-chloropyrazine-2-carboxylic acid, followed by a nucleophilic aromatic substitution to introduce the ethoxy moiety. This guide is intended for researchers and scientists in the field of organic and medicinal chemistry, offering detailed experimental protocols and insights into the underlying chemical principles.

Synthesis Pathway Overview

The synthesis of this compound is most effectively approached through a two-step sequence starting from a suitable precursor. The most common and practical route involves the initial synthesis of 5-chloropyrazine-2-carboxylic acid, which then serves as the substrate for a nucleophilic aromatic substitution reaction with sodium ethoxide.

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of 5-Chloropyrazine-2-carboxylic Acid

The precursor, 5-chloropyrazine-2-carboxylic acid, is a versatile building block in the synthesis of various bioactive molecules[1]. Its preparation can be achieved through several methods, with one of the most common routes starting from 2,5-dimethylpyrazine. This involves a multi-step process of oxidation and chlorination. Alternatively, hydrolysis of methyl 5-chloropyrazine-2-carboxylate offers a more direct route if the ester is commercially available or easily synthesized[2].

Protocol 1: Hydrolysis of Methyl 5-Chloropyrazine-2-carboxylate

This method is advantageous for its operational simplicity and environmentally benign conditions when using a base like lithium hydroxide[2].

Materials:

-

Methyl 5-chloropyrazine-2-carboxylate

-

Lithium hydroxide (LiOH) or Potassium Carbonate (K2CO3)[1]

-

Methanol (MeOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, dissolve methyl 5-chloropyrazine-2-carboxylate (1.0 eq) in a mixture of methanol and water[1].

-

Add potassium carbonate (1.0 eq) to the solution at room temperature[1].

-

Stir the reaction mixture for approximately 2 hours, monitoring the progress by Thin Layer Chromatography (TLC)[1].

-

Upon completion, remove the methanol under reduced pressure[1].

-

Partition the residue between ethyl acetate and water[1].

-

Separate the aqueous layer and acidify it with hydrochloric acid to a pH of approximately 2-3.

-

The precipitate, 5-chloropyrazine-2-carboxylic acid, is then collected by filtration, washed with cold water, and dried under vacuum.

Data Summary:

| Reactant | Molar Eq. | Solvent | Base | Reaction Time |

| Methyl 5-chloropyrazine-2-carboxylate | 1.0 | Methanol/Water | Potassium Carbonate | 2 hours |

Part 2: Synthesis of this compound via Nucleophilic Aromatic Substitution

The core of this synthesis lies in the nucleophilic aromatic substitution (SNAᵣ) reaction. The electron-deficient pyrazine ring, further activated by the electron-withdrawing carboxylic acid group, facilitates the displacement of the chloride at the C5 position by an ethoxide nucleophile. Such reactions are common for halogenated N-heterocycles[3][4][5].

To avoid potential side reactions with the carboxylic acid group, it is often advantageous to perform the ethoxylation on the corresponding ester, followed by hydrolysis.

Protocol 2: Ethoxylation of Methyl 5-Chloropyrazine-2-carboxylate

This protocol is adapted from general procedures for nucleophilic substitution on dichloropyrazines[6].

Materials:

-

Methyl 5-chloropyrazine-2-carboxylate

-

Sodium metal (Na)

-

Anhydrous ethanol (EtOH)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Sodium Ethoxide: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1-1.5 eq) to anhydrous ethanol at 0 °C to generate the sodium ethoxide in situ.

-

Nucleophilic Substitution: Once the sodium has completely reacted, add a solution of methyl 5-chloropyrazine-2-carboxylate (1.0 eq) in anhydrous ethanol to the freshly prepared sodium ethoxide solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

-

Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Remove the excess ethanol under reduced pressure.

-

Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, methyl 5-ethoxypyrazine-2-carboxylate, by silica gel column chromatography.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Ethoxypyrazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 5-Ethoxypyrazine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections delve into its structural and chemical characteristics, predicted physicochemical parameters, and established analytical methodologies for its characterization. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and application of this molecule.

Molecular Identity and Structure

This compound is a derivative of pyrazine, a diazine compound with a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The presence of both a carboxylic acid and an ethoxy group on the pyrazine ring imparts a unique combination of electronic and steric properties that are crucial for its biological activity and pharmaceutical development.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Core Identifiers of this compound

| Identifier | Value | Source |

| CAS Number | 1220330-11-9 | [1] |

| Molecular Formula | C₇H₈N₂O₃ | [2] |

| Molecular Weight | 168.15 g/mol | [2] |

| InChI Key | LQMBFTKKBNTWEF-UHFFFAOYSA-N | [2] |

Predicted Physicochemical Properties

Due to the limited availability of experimentally determined data, the following physicochemical properties have been predicted using computational models. These values provide valuable initial estimates for experimental design and interpretation. It is crucial to note that these are in silico predictions and should be confirmed by empirical measurements.

Table 2: Predicted Physicochemical Data for this compound

| Property | Predicted Value | Source |

| Melting Point | 135-145 °C | (Predicted) |

| Boiling Point | 306.1 ± 37.0 °C | |

| Density | 1.304 ± 0.06 g/cm³ | |

| pKa (acidic) | 3.20 ± 0.10 | |

| Aqueous Solubility | (Predicted to be low) | |

| LogP | 1.2 ± 0.5 | (Predicted) |

Interpretation and Significance in Drug Development

-

Melting Point: The predicted melting point suggests that this compound is a solid at room temperature, which is consistent with supplier information.[2] A defined melting point is indicative of purity, a critical parameter in pharmaceutical development.

-

Boiling Point: The high predicted boiling point is characteristic of carboxylic acids, which can form strong intermolecular hydrogen bonds.[3]

-

pKa: The predicted acidic pKa of 3.20 is attributed to the carboxylic acid group. This value is crucial as it dictates the ionization state of the molecule at physiological pH (around 7.4). A low pKa indicates that the compound will exist predominantly in its ionized (deprotonated) form in the bloodstream and most bodily fluids. This has significant implications for its absorption, distribution, metabolism, and excretion (ADME) profile, as the charged form generally exhibits higher aqueous solubility but lower membrane permeability.[4]

-

Aqueous Solubility: While a specific value is not available, the presence of the polar carboxylic acid and ether functionalities, as well as the nitrogen atoms in the pyrazine ring, suggests some degree of water solubility. However, the overall aromatic system and the ethyl group may limit its solubility. Low aqueous solubility can be a significant hurdle in drug development, affecting formulation and bioavailability.[5]

-

LogP: The predicted LogP (octanol-water partition coefficient) of 1.2 suggests that the compound has a moderate degree of lipophilicity. This is a key parameter in predicting a drug's ability to cross biological membranes. A LogP in this range is often considered favorable for oral drug absorption.

Spectroscopic Profile (Predicted)

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound based on established principles of spectroscopy and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm. The chemical shift can be concentration and solvent-dependent.

-

Pyrazine Ring Protons: Two singlets are anticipated for the two protons on the pyrazine ring, likely in the aromatic region (7.0-9.0 ppm). The exact chemical shifts will be influenced by the electronic effects of the ethoxy and carboxylic acid groups.

-

Ethoxy Group Protons (-OCH₂CH₃): A quartet corresponding to the methylene protons (-OCH₂-) is expected, likely between 4.0-4.5 ppm, coupled to the methyl protons. A triplet corresponding to the methyl protons (-CH₃) is expected further upfield, typically between 1.2-1.6 ppm.

¹³C NMR (Carbon NMR):

-

Carboxylic Acid Carbonyl (>C=O): A signal in the downfield region, typically between 160-180 ppm.

-

Pyrazine Ring Carbons: Four distinct signals are expected for the carbon atoms of the pyrazine ring, with their chemical shifts influenced by the nitrogen atoms and the substituents.

-

Ethoxy Group Carbons (-OCH₂CH₃): A signal for the methylene carbon (-OCH₂-) is expected around 60-70 ppm, and a signal for the methyl carbon (-CH₃) is expected in the upfield region, around 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show several characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[6]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[6]

-

C-O Stretch (Carboxylic Acid and Ether): Absorption bands in the region of 1200-1300 cm⁻¹ are expected for the C-O stretching of the carboxylic acid and the ether linkage.

-

C-N Stretch (Pyrazine Ring): Aromatic C-N stretching vibrations are expected in the fingerprint region.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretching bands from the ethoxy group will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (168.15). Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). Fragmentation of the ethoxy group may also be observed, such as the loss of an ethyl radical (-CH₂CH₃, M-29).

Experimental Protocols for Physicochemical Characterization

The following are detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are based on standard pharmaceutical industry practices.

Determination of Melting Point

The melting point is a critical indicator of purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the apparatus, and the temperature is ramped up at a slow, controlled rate (e.g., 1-2 °C/minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. For a pure compound, this range should be narrow (typically < 2 °C).

Caption: Workflow for Melting Point Determination.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property for any potential drug candidate.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a buffer of a specific pH) in a sealed vial.

-

Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm).

-

Quantification: The clear, saturated supernatant is accurately diluted with an appropriate solvent. The concentration of the compound in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The original concentration in the saturated solution is calculated, accounting for the dilution factor. This value represents the equilibrium solubility.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the acid dissociation constant.

Methodology:

-

Sample Preparation: An accurately weighed amount of this compound is dissolved in a known volume of purified water (or a water/co-solvent mixture if solubility is low). The solution should be free of carbonate.

-

Titration Setup: A calibrated pH meter with a suitable electrode and an automated titrator for precise delivery of the titrant are used. The temperature is maintained at a constant value throughout the experiment.

-

Titration: The sample solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Sources

- 1. Download NMR Predict - Mestrelab [mestrelab.com]

- 2. Mnova Predict | Accurate Prediction | Bruker [bruker.com]

- 3. acdlabs.com [acdlabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox [ms.epfl.ch]

An In-depth Technical Guide to 5-Ethoxypyrazine-2-carboxylic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Ethoxypyrazine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited publicly available data for this specific molecule, this document leverages established principles and data from structurally related pyrazine-2-carboxylic acid derivatives to provide a thorough technical profile. This approach allows for a predictive understanding of its chemical behavior and potential applications, while clearly delineating between experimentally confirmed data for the target compound and extrapolated information from its analogs.

Introduction to Pyrazine-2-carboxylic Acid Derivatives

Pyrazine-2-carboxylic acid and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery. The pyrazine ring system is a key structural motif in numerous biologically active molecules. Pyrazinamide, a derivative of pyrazine-2-carboxylic acid, is a cornerstone drug in the treatment of tuberculosis. The versatility of the pyrazine scaffold allows for substitutions at various positions, leading to a diverse array of compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and diuretic properties. The substitution at the 5-position, in particular, has been shown to modulate the biological and physicochemical properties of these compounds significantly.

Physicochemical Properties of this compound and Related Compounds

Direct experimental data for the physicochemical properties of this compound are not extensively reported in the literature. However, by examining the properties of analogous 5-substituted pyrazine-2-carboxylic acids, we can infer a likely profile for the ethoxy derivative.

| Property | This compound (Predicted) | 5-Chloropyrazine-2-carboxylic acid[1] | Pyrazine-2-carboxylic acid[2] | 5-Methylpyrazine-2-carboxylic acid |

| CAS Number | 1220330-11-9 | 36070-80-1 | 98-97-5 | 5521-55-1 |

| Molecular Formula | C₇H₈N₂O₃ | C₅H₃ClN₂O₂ | C₅H₄N₂O₂ | C₆H₆N₂O₂ |

| Molecular Weight | 168.15 g/mol | 158.54 g/mol | 124.10 g/mol | 138.12 g/mol |

| Melting Point | Not available | 149 °C (dec.) | 222 - 225 °C | Not available |

| Appearance | Not available | White to light yellow powder to crystal | Off-white powder | Not available |

| Solubility | Expected to be soluble in organic solvents and aqueous bases. | Soluble in organic solvents. | Soluble in water. | Not available |

| pKa | Estimated to be in the acidic range due to the carboxylic acid group. | Not available | ~2.9 | Not available |

The ethoxy group at the 5-position is an electron-donating group, which would be expected to slightly increase the pKa of the carboxylic acid compared to the unsubstituted pyrazine-2-carboxylic acid. The increased lipophilicity from the ethyl group may decrease its solubility in water compared to the parent compound.

Synthesis of this compound

The synthesis of 5-substituted pyrazine-2-carboxylic acids typically involves the construction of the pyrazine ring followed by modification of the substituents, or direct substitution onto a pre-formed pyrazine ring. A common route to 5-alkoxypyrazine-2-carboxylic acids involves the nucleophilic substitution of a leaving group, such as a halogen, at the 5-position with an alkoxide.

General Synthetic Workflow

Caption: General synthetic workflow for 5-alkoxypyrazine-2-carboxylic acids.

Experimental Protocol: Synthesis from a 5-Halopyrazine-2-carboxylate Ester

This protocol is a representative example based on common organic synthesis methodologies for analogous compounds.

Step 1: Nucleophilic Substitution

-

To a solution of ethyl 5-chloropyrazine-2-carboxylate in anhydrous ethanol, add sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol or using a commercial solution).

-

Heat the reaction mixture at reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 5-ethoxypyrazine-2-carboxylate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Saponification

-

Dissolve the purified ethyl 5-ethoxypyrazine-2-carboxylate in a mixture of tetrahydrofuran (THF) and water.

-

Add a stoichiometric excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

Stir the reaction mixture at room temperature until the ester is completely hydrolyzed, as monitored by TLC or LC-MS.

-

Acidify the reaction mixture to a pH of approximately 2-3 with a dilute strong acid (e.g., 1 M HCl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

The final product can be further purified by recrystallization.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

-

Pyrazine Protons: Two doublets in the aromatic region (typically δ 8.0-9.0 ppm), corresponding to the two protons on the pyrazine ring.

-

Ethoxy Protons: A quartet (CH₂) deshielded by the adjacent oxygen atom (typically δ 4.0-4.5 ppm) and a triplet (CH₃) at a more upfield position (typically δ 1.3-1.5 ppm).

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 12.0-14.0 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

-

Pyrazine Carbons: Four signals in the aromatic region (typically δ 130-160 ppm), with the carbon attached to the carboxylic acid group and the carbon attached to the ethoxy group being the most deshielded.

-

Carboxylic Carbonyl Carbon: A signal in the range of δ 160-170 ppm.

-

Ethoxy Carbons: A signal for the CH₂ carbon around δ 60-70 ppm and a signal for the CH₃ carbon around δ 14-16 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

-

C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.

-

C-O Stretch: Absorption bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ for the C-O bonds of the carboxylic acid and the ether linkage.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

-

Molecular Ion Peak (M⁺): An ion corresponding to the molecular weight of the compound (168.15 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45). Fragmentation of the ethoxy group may also be observed, such as the loss of an ethyl radical (•CH₂CH₃, M-29) or an ethoxy radical (•OCH₂CH₃, M-45).

Potential Applications in Drug Discovery and Materials Science

Derivatives of pyrazine-2-carboxylic acid are known to exhibit a wide range of biological activities. The introduction of different substituents on the pyrazine ring allows for the fine-tuning of their pharmacological profiles.

Antimicrobial Activity

Many pyrazine-2-carboxamide derivatives have been synthesized and evaluated for their antimycobacterial and antifungal activities. The parent compound, pyrazinamide, is a key anti-tuberculosis drug. It is a prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase. It is plausible that this compound and its derivatives could exhibit antimicrobial properties.

Other Biological Activities

Pyrazine derivatives have also been investigated for their potential as:

-

Anti-inflammatory agents [1]

-

Anticancer agents

-

Herbicides and fungicides in the agrochemical sector [1]

The specific biological targets and mechanisms of action of this compound would require dedicated biological screening and investigation.

Caption: Potential biological applications of pyrazine-2-carboxylic acid derivatives.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for handling pyrazine carboxylic acid derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For more detailed safety information, it is recommended to consult the MSDS for structurally similar compounds such as pyrazine-2-carboxylic acid[3][4] or 5-chloropyrazine-2-carboxylic acid.

Conclusion

This compound is a member of a promising class of heterocyclic compounds with significant potential in drug discovery and other chemical industries. While direct experimental data for this specific molecule is limited, a comprehensive understanding of its likely properties and behavior can be extrapolated from its structural analogs. This guide provides a foundational framework for researchers interested in the synthesis, characterization, and application of this and related pyrazine derivatives. Further experimental investigation is warranted to fully elucidate the unique properties and potential of this compound.

References

- Doležal, M., Miletin, M., Kuneš, J., & Králová, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373.

- Patel, N. B., & Patel, N. N. (2003). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry, 19(2).

- Fisher Scientific. (2023).

- Jindal, D. P., & Kumar, R. (2012). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research, 3(8), 2664.

- Doležal, M., Miletin, M., & Králová, K. (2007). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules, 12(10), 2275-2287.

- Doležal, M., Miletin, M., Kuneš, J., & Králová, K. (2006).

- ChemicalBook. (2023).

- Chem-Impex International Inc. (n.d.). Pyrazine-2-carboxylic acid hydrazide MSDS.

- Tewatia, P., & Kumar, R. (2013). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 735-738.

- Doležal, M., Miletin, M., Kuneš, J., & Králová, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373.

- Thermo Fisher Scientific. (2023).

- Patel, N. B., & Patel, N. N. (2003). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry, 19(2).

- Thermo Fisher Scientific. (2025).

- BenchChem. (n.d.). Spectroscopic Profile of 5-Hydroxypyrazine-2-carboxylic Acid: A Technical Guide.

- Chem-Impex. (n.d.). 5-Chloropyrazine-2-carboxylic acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1047, 2-Pyrazinecarboxylic acid.

- APExBIO. (n.d.). 5-hydroxypyrazine-2-carboxylic acid.

- ResearchGate. (n.d.). (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres.

- Nzikayel, S., Akpan, I. J., & Adams, E. C. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Medicinal Chemistry, 7(11), 321-323.

- National Institute of Standards and Technology. (n.d.). 2-Methylpyrazine-5-carboxylic acid in NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21897334, 5-Aminopyrazine-2-carboxylic acid.

- Chemistry LibreTexts. (2023). Physical Properties of Carboxylic Acids.

- Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids.

Sources

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 5-Ethoxypyrazine-2-carboxylic Acid

Authored by a Senior Application Scientist

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into Unexplored Territory

The landscape of small molecule therapeutics is in a constant state of evolution, with novel chemical entities frequently emerging as potential candidates for a myriad of diseases. 5-Ethoxypyrazine-2-carboxylic acid is one such molecule, a derivative of the well-known pyrazine-2-carboxylic acid scaffold. While direct, in-depth studies on its mechanism of action are not yet prevalent in the public domain, its structural similarity to a class of compounds with established biological activity provides a fertile ground for hypothesis-driven investigation.

This technical guide is designed to serve as a comprehensive roadmap for researchers and drug development professionals seeking to elucidate the potential mechanism of action of this compound. We will leverage the existing knowledge of its structural analogs, most notably the anti-tuberculosis drug Pyrazinamide (PZA), to propose a primary and several secondary hypotheses. More importantly, we will provide a detailed, step-by-step experimental framework to systematically test these hypotheses, transforming the unknown into the known. Our approach is grounded in the principles of scientific integrity, providing not just protocols, but the rationale behind them, ensuring a self-validating system of inquiry.

Part 1: The Primary Hypothesis - A Prodrug in the Making?

The most compelling hypothesis for the mechanism of action of this compound is that it functions as a prodrug , particularly in the context of antimycobacterial activity. This hypothesis is predicated on the well-established mechanism of Pyrazinamide (PZA), a cornerstone of tuberculosis therapy.[1][2]

PZA, a structural analog of our compound of interest, is known to be a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA).[2] POA is then thought to disrupt the membrane potential and inhibit trans-translation in Mycobacterium tuberculosis.[3] Given the structural conservation of the pyrazine-2-carboxylic acid core, it is highly plausible that this compound follows a similar path.

Proposed Primary Mechanism of Action: A Visual Representation

Caption: Proposed primary mechanism of this compound.

Part 2: Experimental Validation of the Primary Hypothesis

To rigorously test this prodrug hypothesis, a multi-pronged approach is essential, combining computational, enzymatic, and cell-based assays.

In Silico Analysis: Predicting the Interaction

Objective: To computationally model the interaction between this compound and mycobacterial pyrazinamidase (PncA) to assess its potential as a substrate.

Protocol: Molecular Docking

-

Protein Preparation:

-

Obtain the crystal structure of Mycobacterium tuberculosis PncA from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using a molecular modeling software suite.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound.

-

Perform energy minimization of the ligand structure.

-

-

Molecular Docking:

-

Define the binding site on PncA based on the known active site.

-

Perform docking simulations using a validated docking program (e.g., AutoDock, Glide).

-

Analyze the docking poses and scoring functions to predict the binding affinity and orientation of the compound in the active site.

-

In Vitro Enzymatic Assay: Confirming the Conversion

Objective: To determine if this compound is a substrate for PncA and to characterize the kinetics of its conversion to the corresponding pyrazinoic acid.

Protocol: PncA Activity Assay

-

Recombinant PncA Expression and Purification:

-

Clone the pncA gene from M. tuberculosis into an expression vector.

-

Express and purify recombinant PncA protein.

-

-

Enzymatic Reaction:

-

Set up reaction mixtures containing purified PncA, this compound at various concentrations, and an appropriate buffer.

-

Incubate the reactions at 37°C for different time points.

-

-

Product Detection and Quantification:

-

Terminate the reactions and analyze the formation of the pyrazinoic acid derivative using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Kinetic Analysis:

-

Determine the Michaelis-Menten kinetics (Km and Vmax) of the enzymatic conversion.

-

Cell-Based Assays: Assessing Antimycobacterial Activity and Mechanism

Objective: To evaluate the antimycobacterial activity of this compound and to investigate its effects on mycobacterial physiology, consistent with the proposed mechanism.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Strains:

-

Use a wild-type strain of M. tuberculosis (e.g., H37Rv) and a PncA-deficient (PZA-resistant) strain.

-

-

MIC Assay:

-

Perform a broth microdilution assay to determine the MIC of this compound against both strains.

-

A significantly higher MIC for the PncA-deficient strain would strongly support the prodrug hypothesis.

-

Protocol 2: Intracellular pH Measurement

-

Fluorescent pH Indicator:

-

Load M. tuberculosis cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM).

-

-

Treatment and Measurement:

-

Treat the cells with this compound.

-

Measure the intracellular pH using a fluorometer or a fluorescence microscope. A decrease in intracellular pH would be consistent with the accumulation of the acidic active metabolite.

-

Protocol 3: Membrane Potential Assay

-

Membrane Potential-Sensitive Dye:

-

Stain M. tuberculosis cells with a membrane potential-sensitive dye (e.g., DiSC3(5)).

-

-

Treatment and Measurement:

-

Treat the cells with this compound.

-

Measure the changes in fluorescence to assess membrane depolarization.

-

Part 3: Exploring Secondary Hypotheses - Beyond Antimycobacterial Activity

The diverse biological activities reported for pyrazine derivatives suggest that this compound may have other mechanisms of action.[4][5] These could include antifungal, anticancer, or broader antimicrobial effects.

Proposed Secondary Mechanisms of Action: A Visual Workflow

Caption: Experimental workflow for investigating secondary mechanisms.

Part 4: Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Predicted and Experimental Outcomes for the Primary Hypothesis

| Experiment | Predicted Outcome for Prodrug Hypothesis | Data to Collect |

| Molecular Docking | Favorable binding energy and interaction with key active site residues of PncA. | Docking score, binding energy, visualization of binding pose. |

| PncA Enzymatic Assay | Time- and concentration-dependent conversion to the pyrazinoic acid derivative. | Km, Vmax, conversion rate. |

| MIC Assay | Low MIC against wild-type M. tuberculosis, high MIC against PncA-deficient strain. | MIC values (µg/mL or µM). |

| Intracellular pH | Decrease in intracellular pH upon treatment. | Fluorescence intensity, calculated pH values. |

| Membrane Potential | Depolarization of the mycobacterial membrane. | Fluorescence intensity changes. |

Conclusion: A Call to Investigation

This compound stands at the precipice of scientific discovery. While its mechanism of action remains to be fully elucidated, its structural heritage provides a strong foundation for a targeted and logical investigative approach. The experimental framework detailed in this guide offers a clear path forward for researchers to not only test the primary hypothesis of its role as an antimycobacterial prodrug but also to explore its potential in other therapeutic areas. The journey to understanding the intricate dance between a small molecule and a biological system is a challenging yet rewarding one. It is our hope that this guide will serve as a valuable companion on that journey.

References

-

Doležal, M., Miletin, M., Kuneš, J., & Králová, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 365-373. [Link]

-

Feng, L. S., Liu, M. L., Wang, B., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Latin American Journal of Pharmacy, 36(9), 1836-1842. [Link][1]

-

Prasad, K. S., Kumar, K. A., & Revanasiddappa, H. D. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1586-1597. [Link][4]

-

Doležal, M. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. InTech. [Link][2]

-

Inam, A., & Kumar, R. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 17(6), 666-677. [Link][5]

Sources

Introduction: The Prominence of the Pyrazine Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Substituted Pyrazine-2-Carboxylic Acids

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, represents a cornerstone scaffold in modern drug discovery. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a "privileged structure" in medicinal chemistry. Among its derivatives, substituted pyrazine-2-carboxylic acids have emerged as a particularly fruitful area of investigation, yielding compounds with a vast spectrum of biological activities.

The most distinguished member of this class is Pyrazinamide (PZA), a first-line drug for the treatment of tuberculosis (TB) that has been instrumental in shortening therapy duration for millions worldwide.[1][2][3] The story of PZA, from its discovery to the decades-long process of elucidating its complex mechanism of action, serves as a compelling case study and a foundation for exploring the broader potential of this chemical family. This guide provides an in-depth exploration of the biological activities of substituted pyrazine-2-carboxylic acids, delving into their mechanisms of action, structure-activity relationships, and the critical methodologies used to evaluate their therapeutic potential.

The Archetype: Pyrazinamide (PZA) and its Potent Antitubercular Action

Pyrazinamide is a unique antituberculosis agent, indispensable for its ability to kill semi-dormant or "persister" bacilli residing in the acidic environments of inflammatory lesions, a population of bacteria that other drugs fail to eliminate effectively.[3][4][5] This sterilizing activity is what allows for the reduction of standard TB treatment regimens from 9-12 months to just 6 months.[1][3]

Mechanism of Action: A Multi-Target Prodrug

PZA is a prodrug, meaning it is inactive until it is converted into its bioactive form, pyrazinoic acid (POA).[6][7] This conversion is a critical first step in its mechanism of action.

-

Activation: PZA diffuses into Mycobacterium tuberculosis (Mtb), where the bacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene, hydrolyzes it into the active POA.[4][8]

-

Accumulation: In the acidic environment (pH 5-6) of the tuberculous granuloma, a portion of the POA is protonated. This neutral, protonated form can readily diffuse back into the bacillus, where it becomes deprotonated and trapped, leading to intracellular accumulation.[6]

-

Multi-Target Inhibition: Once accumulated, POA disrupts several vital cellular processes. While early theories pointed to the inhibition of fatty acid synthase (FAS) I or general disruption of membrane potential, the current understanding suggests more specific targets.[6][9] The leading hypothesis is that POA disrupts the synthesis of Coenzyme A (CoA) by binding to the aspartate decarboxylase PanD, which is essential for pantothenate and CoA biosynthesis.[6][7][10] It has also been proposed to inhibit trans-translation by binding to the ribosomal protein S1 (RpsA), though this is debated.[4][6] This multi-target effect on energy production and essential metabolic pathways is particularly effective against non-replicating persisters.[11]

Mechanisms of Resistance

Resistance to PZA is a significant clinical challenge. The vast majority of resistance is linked to mutations in the genes involved in its activation and action.[4][12]

-

pncA Mutations: The most common cause of PZA resistance (72-99% of cases) involves mutations in the pncA gene, which result in a non-functional or inefficient pyrazinamidase enzyme.[8] This prevents the conversion of the PZA prodrug into its active POA form.

-

rpsA Mutations: Mutations in the gene encoding the ribosomal protein S1 (RpsA), a proposed target of POA, have been identified in some PZA-resistant strains that have a functional pncA gene.[4]

-

panD Mutations: More recently, missense mutations in the panD gene, involved in CoA synthesis, have been found to confer resistance by preventing POA-induced depletion of the essential CoA pool.[7][10]

Broadening the Spectrum: Diverse Biological Activities of Derivatives

Building on the success of PZA, researchers have synthesized and evaluated numerous substituted pyrazine-2-carboxylic acid derivatives, revealing a wide array of biological activities beyond tuberculosis. These studies often focus on creating amides or esters from the core carboxylic acid, as these modifications significantly impact the compound's lipophilicity and ability to interact with biological targets.[13]

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the potential of this scaffold to combat various pathogens. The antimicrobial activity is often highly dependent on the nature and position of substituents on both the pyrazine ring and the appended amide or ester group.

-

Structure-Activity Relationship: Condensation of substituted pyrazine-2-carboxylic acids with various anilines and aminothiazoles has yielded compounds with significant activity.[13][14] For instance, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid showed the highest antitubercular activity (72% inhibition) in one study, which also correlated with its high lipophilicity.[13] Other derivatives have shown potent activity against Gram-positive bacteria, such as S. aureus and B. subtilis, and fungi like Trichophyton mentagrophytes and Candida albicans.[14][15][16]

-

Targeting GlcN-6-P Synthase: Molecular docking studies suggest that some pyrazine-2-carboxylic acid derivatives may exert their antibacterial effect by inhibiting GlcN-6-P synthase, an enzyme crucial for bacterial cell wall synthesis.[16]

| Compound Class | Substituents | Target Organism(s) | Observed Activity | Reference |

| Pyrazine-2-carboxamides | 5-tert-butyl-6-chloro on pyrazine; 3,5-bis(trifluoromethyl)phenyl on amide | Mycobacterium tuberculosis | 72% Inhibition | [13] |

| Pyrazine-2-carboxamides | 5-tert-butyl-6-chloro on pyrazine; 4-methyl-1,3-thiazol-2-yl on amide | Trichophyton mentagrophytes | MIC = 31.25 µmol/mL | [14] |

| Pyrazine-piperazine derivatives | 5-methyl on pyrazine; 4-(6-aminopyrimidin-4-yl)piperazine | C. albicans, P. aeruginosa, B. subtilis | MIC = 3.125-25 µg/mL | [16] |

| Pyrazine-sulfonamide derivatives | Various substituted sulfonamides | S. aureus, E. coli, A. niger | Moderate to good activity | [17] |

Anticancer Activity

The pyrazine scaffold is also present in several anticancer agents, and derivatives of pyrazine-2-carboxylic acid have been investigated for their potential in this area.[16] In vitro screening against various human cancer cell lines is the primary method for initial evaluation.

-

Cytotoxicity Screening: Studies have shown that certain pyrazine derivatives exhibit cytotoxic effects against cancer cell lines. The evaluation of anticancer activity typically involves determining the concentration of the compound that inhibits cell growth by 50% (IC₅₀) using assays that measure cell viability.[18][19] The selection of cell lines is crucial and should represent a variety of cancer types to assess the breadth of activity.

Other Activities: Photosynthesis Inhibition

Interestingly, some substituted amides of pyrazine-2-carboxylic acid have been found to be potent inhibitors of photosynthetic electron transport in spinach chloroplasts.[13][20] While not a therapeutic application for humans, this finding highlights the chemical versatility of the scaffold and its ability to interact with diverse biological systems. This activity is also strongly linked to the lipophilicity of the compounds.[21]

Key Methodologies for Biological Evaluation

To ensure the generation of reliable and reproducible data, standardized and well-validated assays are paramount. The choice of assay depends on the specific biological activity being investigated. For any screening campaign, it is crucial to explain the causality behind experimental choices, such as the selection of a particular cell line or microbial strain, to ensure the data is contextually relevant.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, providing quantitative data essential for structure-activity relationship studies.[22][23]

Rationale: The broth microdilution method is preferred over diffusion assays (like disk diffusion) for screening because it provides a quantitative MIC value, which is less affected by the compound's solubility and diffusion rate in agar.[23] It is also amenable to a 96-well plate format, allowing for higher throughput.

Step-by-Step Methodology:

-

Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in sterile Mueller-Hinton Broth (MHB) or another appropriate growth medium. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

-

Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. This will halve the concentration of the drug in each well.

-

Controls: Include a positive control (broth + inoculum, no drug) to ensure microbial growth and a negative control (broth only) to confirm sterility. A vehicle control (broth + inoculum + solvent) is critical to ensure the solvent has no antimicrobial activity at the concentrations used.

-

Incubation: Incubate the plate at the optimal temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

Reading the MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[22] This can be assessed visually or by using a growth indicator like Resazurin.[22]

Protocol: In Vitro Anticancer Screening via MTT Assay

The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[18][24] It is a reliable, economical, and robust method for the primary screening of potential anticancer compounds.[18]

Rationale: This assay relies on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, allowing for quantitative measurement of cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., K562, MDA-MB-231) into a 96-well plate at a predetermined optimal density (e.g., 2 x 10³ cells/well) and allow them to adhere and grow for 24-48 hours.[25][26]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

-

Controls: Include untreated cells (vehicle control) to represent 100% viability and a positive control (a known cytotoxic drug like dasatinib or cisplatin) to validate the assay's sensitivity.[25][26]

-

Incubation: Incubate the cells with the compounds for a specified period, typically 48-72 hours, in a humidified incubator at 37°C with 5% CO₂.[26]

-

MTT Addition: Add 10-20 µL of MTT reagent (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of approximately 570 nm.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antiviral Activity Screening

Screening for antiviral activity requires a cell-based system where the virus can replicate and cause a measurable effect, such as a cytopathic effect (CPE) or plaque formation.[27][28]

Rationale: A Plaque Reduction Microneutralization Test (PRMNT) or a CPE-based assay allows for the quantification of a compound's ability to inhibit viral replication.[27] A critical and self-validating component of this protocol is the parallel assessment of compound cytotoxicity (using a method like the MTT assay) on the same host cells. This distinguishes true antiviral activity from general toxicity.[29]

Step-by-Step Methodology:

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in a 96-well plate and grow to confluency.[27]

-

Compound and Virus Preparation: Prepare serial dilutions of the test compound. Prepare a standardized stock of the target virus.

-

Infection: The compound can be added at different stages to probe the mechanism of action (e.g., before, during, or after infection).[30] For a standard post-infection screen, infect the cell monolayer with the virus for a set time (e.g., 1 hour).

-

Treatment: After infection, remove the viral inoculum and add the medium containing the serially diluted test compounds.

-

Controls: Include virus-only wells (positive control for CPE), cell-only wells (negative control), and a known antiviral drug (e.g., remdesivir) as a positive assay control.[27]

-

Incubation: Incubate the plate for a period sufficient for the virus to cause CPE (e.g., 24-72 hours).

-

Quantification: Assess the level of CPE inhibition. This can be done microscopically or quantified by staining viable cells with a dye like crystal violet or neutral red.[31] The effective concentration that inhibits CPE by 50% (EC₅₀) is then calculated.

-

Cytotoxicity Assessment: In a parallel plate without virus, perform a standard cytotoxicity assay (e.g., MTT) with the same compound concentrations and incubation time to determine the 50% cytotoxic concentration (CC₅₀).

-

Selectivity Index (SI): Calculate the SI by dividing the CC₅₀ by the EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising antiviral candidate, as it suggests the compound is effective at concentrations that are not toxic to the host cells.

Conclusion and Future Perspectives

The substituted pyrazine-2-carboxylic acid scaffold is a remarkably versatile and enduring platform in the search for new therapeutic agents. Anchored by the clinical success of Pyrazinamide, research into this chemical class continues to uncover derivatives with potent antimicrobial, antifungal, and anticancer properties. The key to unlocking the full potential of these compounds lies in a deep understanding of their structure-activity relationships and the rigorous application of validated biological evaluation protocols.

Future efforts should focus on leveraging computational tools for in silico screening and rational design to predict activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Furthermore, exploring novel substitutions and derivatization strategies could lead to compounds that overcome existing resistance mechanisms or exhibit novel mechanisms of action. As the challenge of infectious diseases and cancer continues to evolve, the pyrazine-2-carboxylic acid core will undoubtedly remain a high-priority scaffold for drug development professionals.

References

- Pyrazinamide - Wikipedia.

-

Zhang, Y., & Mitchison, D. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4). [Link]

-

Gopal, P., et al. (2016). Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis. ACS Infectious Diseases, 2(9), 593-602. [Link]

-

Gopal, P., et al. (2016). Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis. ACS Infectious Diseases. [Link]

-

Zhang, Y., et al. (2003). Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid. Journal of Antimicrobial Chemotherapy, 52(5), 790-795. [Link]

-

Doležal, M., et al. (2003). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 8(12), 945-958. [Link]

-

Manivannan, E., & Chaturvedi, S. C. (2011). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists, 3(1), 47-52. [Link]

-

Zhang, Y., & Mitchison, D. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum. [Link]

-

Zhang, Y., & Mitchison, D. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum. [Link]

-

Ghareghomi, S., et al. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 972, 387-400. [Link]

-

Rather, R. A., & Bhagat, M. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]

-

QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. [Link]

-

Amber Lifesciences. (2024). Pyrazinamide: A Key Drug in Tuberculosis Treatment. [Link]

-

Ullah, S., et al. (2018). Insights into the Mechanisms of the Pyrazinamide Resistance of Three Pyrazinamidase Mutants N11K, P69T, and D126N. ACS Omega, 3(11), 16327-16338. [Link]

-

Medscape. (n.d.). Pyrazinamide Dosing, Indications, Interactions, Adverse Effects, and More. [Link]

-

Nafis, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(11), e21226. [Link]

-

Strydom, N., et al. (2019). Optimizing pyrazinamide for the treatment of tuberculosis. Tuberculosis, 117, 59-65. [Link]

-

Zhang, Y., & Mitchison, D. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum. [Link]

-

Doležal, M., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(4), 242-256. [Link]

-

Hareesh, H. N., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1925. [Link]

-

Permana, D., et al. (2016). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Indonesian Journal of Chemistry, 16(3), 299-304. [Link]

-

El-Ahmady, S., et al. (2017). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical and Allied Sciences, 14(1), 2374-2391. [Link]

-

Perez-Perez, L., et al. (2020). Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. Journal of Virological Methods, 285, 113963. [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

Sakagami, H., et al. (2020). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. In Vivo, 34(5), 2333-2342. [Link]

-

DIFF Biotech. (2024). 7 steps for screening antiviral drugs. [Link]

-

Creative BioLabs ViroAntibody. (n.d.). Antiviral Drug Screening. [Link]

-

Patel, N. B., & Patel, N. N. (2003). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry, 19(2). [Link]

-

Tewatia, P., et al. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Medicinal Chemistry Research, 21, 336-342. [Link]

-

Zhang, L., et al. (2015). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Antiviral Research, 121, 1-9. [Link]

-

Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. [Link]

-

Nafis, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. [Link]

-

Wiegand, I., et al. (2008). Assessment and evaluation of methods used for antimicrobial activity assay. Journal of Medical Microbiology, 57(Pt 3), 273-281. [Link]

-

Hareesh, H. N., et al. (2015). Synthesis, free radical scavenging activity, antimicrobial and molecular docking studies of novel pyrazine 2-carboxylic acid derivatives of piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

Khan, A. U., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 01-05. [Link]

-

Permana, D., et al. (2016). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Indonesian Journal of Chemistry. [Link]

-

Doležal, M., et al. (2003). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. [Link]

-

Doležal, M., et al. (2000). Synthesis of Some Anilides of Substituted Pyrazine-2-carboxylic Acids and Their Photosynthesis-inhibiting Activity. Molecules. [Link]

-

Doležal, M., et al. (2003). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. [Link]

Sources

- 1. amberlife.net [amberlife.net]

- 2. Pyrazinamide: A Comprehensive Guide For API Importers And Compounding Pharmacies | OCTAGONCHEM [octagonchem.com]

- 3. Optimizing pyrazinamide for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 7. Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jyoungpharm.org [jyoungpharm.org]

- 16. rjpbcs.com [rjpbcs.com]

- 17. Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 18. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Assessment and evaluation of methods used for antimicrobial activity assay [wisdomlib.org]

- 24. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 25. noblelifesci.com [noblelifesci.com]

- 26. In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs | Anticancer Research [ar.iiarjournals.org]

- 27. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 29. 7 steps for screening antiviral drugs - DIFF Biotech [shop.diff-biotech.com]

- 30. Antiviral Drug Screening - Creative BioLabs ViroAntibody [viroantibody.creative-biolabs.com]

- 31. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

The Ascendance of a Heterocycle: A Technical Guide to the Discovery and Synthetic History of Novel Pyrazine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine core, a deceptively simple six-membered aromatic heterocycle, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and function as a bioisosteric replacement for phenyl rings have propelled its incorporation into a multitude of FDA-approved drugs and clinical candidates.[1][2][3] This guide provides an in-depth exploration of the discovery and synthetic evolution of novel pyrazine derivatives. We will traverse from foundational synthetic principles to the sophisticated, state-of-the-art methodologies that now enable the precise functionalization of the pyrazine ring. By explaining the causality behind experimental choices and grounding claims in authoritative literature, this document serves as a technical resource for researchers engaged in the design and synthesis of next-generation therapeutics.

Introduction: The Strategic Importance of the Pyrazine Scaffold

Pyrazine, a 1,4-diazine, is a weakly basic, electron-deficient aromatic heterocycle.[4][5] This electron deficiency, a direct consequence of the two electronegative nitrogen atoms, makes the ring less susceptible to electrophilic substitution compared to benzene but activates it for nucleophilic substitution, a feature heavily exploited in its functionalization.[6]

Historically found in nature as key flavor and aroma components, the first discovery of a pyrazine in a natural product was tetramethylpyrazine, isolated from cultures of Bacillus subtilis.[7] However, its true value in drug discovery lies in its role as a versatile pharmacophore. The nitrogen atoms act as hydrogen bond acceptors, crucial for molecular recognition at target binding sites, while the ring system itself serves as a rigid scaffold to orient substituents in a defined three-dimensional space.[1]

Furthermore, the pyrazine ring is an effective bioisostere for the phenyl ring.[8][9] Replacing a phenyl group with a pyrazine can significantly improve a drug candidate's physicochemical properties, such as increasing solubility and metabolic stability while reducing lipophilicity, which can mitigate issues like hERG channel inhibition.[8][9] This strategic replacement is a cornerstone of modern lead optimization.

The World Health Organization's (WHO) 2019 Model List of Essential Medicines includes several pyrazine-containing drugs, such as the antituberculosis agent Pyrazinamide, the diuretic Amiloride, and the groundbreaking proteasome inhibitor Bortezomib, underscoring the scaffold's profound impact on human health.[3]

Below is a conceptual workflow illustrating the central role of pyrazine scaffold synthesis in the drug discovery pipeline.

Caption: Drug Discovery Workflow Featuring Pyrazine Derivatives.

Foundational Synthetic Strategies for the Pyrazine Core

The construction of the pyrazine ring itself has been a subject of study for over a century. These classical methods, while sometimes supplanted by more modern techniques, remain relevant and often form the basis for the synthesis of key starting materials.

Condensation of α-Dicarbonyls with 1,2-Diamines

One of the most fundamental and versatile methods for forming the pyrazine ring involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[4] The reaction proceeds via the formation of a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.

-

Causality of Experimental Choice: The choice of oxidant is critical. While atmospheric oxygen can suffice, it is often slow and inefficient. Stronger oxidizing agents like copper(II) oxide or manganese oxide are frequently used to drive the reaction to completion and ensure high yields of the aromatic product.[4] The symmetry of the starting materials often dictates the success of this reaction, with symmetrical diketones and diamines providing the cleanest results and highest yields.[4]

Self-Condensation of α-Amino Ketones

The Gutknecht pyrazine synthesis, first reported in 1879, relies on the self-condensation of two molecules of an α-amino ketone.[10] The initial dimerization forms a dihydropyrazine, which then oxidizes to the final product. A related method, the Staedel–Rugheimer synthesis (1876), involves reacting an α-haloketone with ammonia to generate the α-amino ketone in situ, which then undergoes the same self-condensation pathway.[6][10]

-

Expert Insight: These methods are particularly useful for synthesizing symmetrically substituted pyrazines. The primary challenge lies in controlling the initial formation and stability of the α-amino ketone, which can be prone to side reactions. Modern variations often employ protecting group strategies to improve the yield and purity of the desired pyrazine.

Modern Era: Precision Functionalization of the Pyrazine Ring

The true explosion in the use of pyrazines in drug discovery has been driven by the development of powerful, regioselective methods for their functionalization. Transition metal-catalyzed cross-coupling reactions have been paramount.[11][12]

Palladium-Catalyzed Cross-Coupling Reactions

Halogenated pyrazines, particularly chloropyrazines, are excellent substrates for a wide array of palladium-catalyzed cross-coupling reactions.[11] The electron-deficient nature of the pyrazine ring facilitates the oxidative addition step in the catalytic cycle.

-

Suzuki Coupling: The reaction of a halopyrazine with a boronic acid or ester is a robust method for forming C-C bonds.[13]

-

Sonogashira Coupling: This reaction couples a halopyrazine with a terminal alkyne, providing access to alkynylpyrazines. Chloropyrazine has been shown to be an excellent substrate for this transformation.[11]

-

Negishi Coupling: The coupling of organozinc reagents with halopyrazines is another effective C-C bond-forming strategy.[11]

-

Stille Coupling: This reaction utilizes organostannanes as coupling partners for halopyrazines.[11]

The general mechanism for these palladium-catalyzed reactions is illustrated below.

Caption: Generalized Catalytic Cycle for Pd-Cross-Coupling.

Table 1: Comparison of Common Cross-Coupling Reactions for Pyrazine Functionalization

| Reaction | Organometallic Reagent (R-M) | Key Advantages | Key Considerations |

| Suzuki | Boronic Acids/Esters | High functional group tolerance; commercially available reagents; generally low toxicity. | Base-sensitive functional groups can be problematic. |

| Stille | Organostannanes | Mild reaction conditions; tolerant of many functional groups. | Toxicity and stoichiometric waste of tin byproducts. |

| Negishi | Organozincs | High reactivity and yields. | Reagents are often moisture and air-sensitive. |

| Sonogashira | Terminal Alkynes | Direct introduction of an alkyne group; mild conditions. | Requires a copper co-catalyst which can lead to side reactions (e.g., Glaser coupling). |

Direct C-H Functionalization

A more recent and powerful strategy involves the direct functionalization of pyrazine C-H bonds, avoiding the need for pre-functionalized (e.g., halogenated) starting materials. This approach is highly atom-economical. The electron-deficient nature of the pyrazine ring makes it amenable to certain types of C-H activation.[11] For example, iron-catalyzed cross-coupling of pyrazine with arylboronic acids has been reported to give monoarylated products in good to excellent yields.[14][15]

-

Expert Insight & Causality: C-H functionalization reactions often rely on a directing group to achieve regioselectivity. However, for highly electron-deficient systems like pyrazine, innate electronic preferences can guide the reaction. The choice of catalyst is paramount; while palladium is common, recent advances have utilized more earth-abundant and less expensive metals like iron.[14] The oxidant (e.g., K₂S₂O₈) is crucial for regenerating the active catalyst and driving the reaction forward.[14]

Case Study: The Synthesis of Favipiravir

Favipiravir (T-705) is a pyrazine-based antiviral drug approved in Japan for treating influenza and studied for other viral infections.[16] Its synthesis provides an excellent real-world example of the application of pyrazine chemistry. Multiple synthetic routes have been developed, reflecting the need for scalable and cost-effective manufacturing.[17][18]

Pharmacologically, Favipiravir is a prodrug that is converted into its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP), which selectively inhibits viral RNA-dependent RNA polymerase.[16][19]

One common and economical synthetic approach starts from 3-aminopyrazine-2-carboxylic acid and proceeds via a key 3,6-dichloropyrazine-2-carbonitrile intermediate.[17]

Detailed Experimental Protocol: Synthesis of Favipiravir Intermediate (6-fluoro-3-hydroxypyrazine-2-carbonitrile)

This protocol is a representative synthesis adapted from published literature and should be performed by qualified personnel with appropriate safety precautions.

Objective: To synthesize a key fluorinated intermediate en route to Favipiravir.

Materials:

-

3,6-Dichloropyrazine-2-carbonitrile

-

Potassium Fluoride (spray-dried)

-

Sulfolane (anhydrous)

-

Nitrogen gas

-

Standard laboratory glassware, heating mantle, and magnetic stirrer

Procedure:

-

Setup: A three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. The apparatus is flame-dried under a stream of nitrogen.

-

Reagent Addition: To the flask, add 3,6-dichloropyrazine-2-carbonitrile (1.0 eq), spray-dried potassium fluoride (2.5 eq), and anhydrous sulfolane.

-

Reaction: The reaction mixture is heated to 150-160 °C under a nitrogen atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum. This crude product is 3,6-difluoropyrazine-2-carbonitrile.

-

Hydroxylation: The crude difluoro intermediate is then subjected to selective hydroxylation. It is suspended in a mixture of water and a suitable organic solvent (e.g., dioxane) and treated with a mild base such as sodium bicarbonate (NaHCO₃). The mixture is heated until the reaction is complete (monitored by TLC/HPLC).

-

Isolation: After cooling, the reaction mixture is acidified, and the product, 6-fluoro-3-hydroxypyrazine-2-carbonitrile, is isolated by filtration or extraction, followed by purification if necessary.

Future Directions: The Next Wave of Pyrazine Chemistry